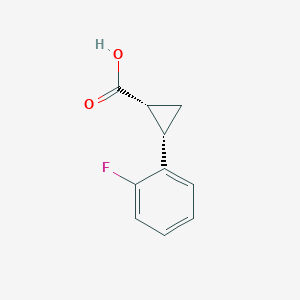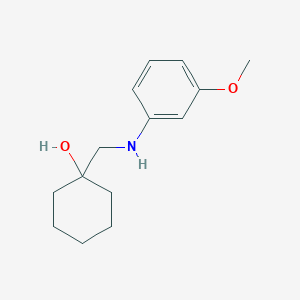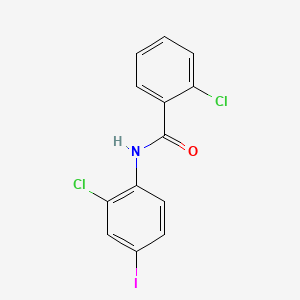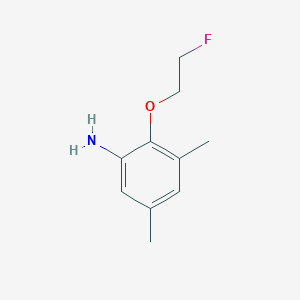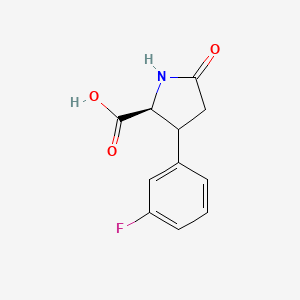![molecular formula C11H18O2S B13344776 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₈O₂S. It is characterized by a spirocyclic structure, which includes a sulfur atom bonded to an isopropyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-ylsulfanyl)spiro[3One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of the spirocyclic framework under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. Cold-chain transportation is often required to maintain the stability of the compound during storage and transport .
化学反応の分析
Types of Reactions: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
科学的研究の応用
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of functional materials and polymers.
作用機序
The mechanism of action of 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by mimicking the structure of benzene rings, thereby interacting with molecular targets in a similar manner. The non-coplanar exit vectors of the spirocyclic core allow for unique interactions with biological molecules, potentially leading to enhanced bioactivity .
類似化合物との比較
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different exit vector orientations.
Cubane: A highly strained, cubic structure used as a benzene bioisostere.
Uniqueness: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its combination of a spirocyclic core and an isopropylsulfanyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H18O2S |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
2-propan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-8(2)14-11(9(12)13)6-10(7-11)4-3-5-10/h8H,3-7H2,1-2H3,(H,12,13) |
InChIキー |
ADPHMGVUFWWAQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1(CC2(C1)CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


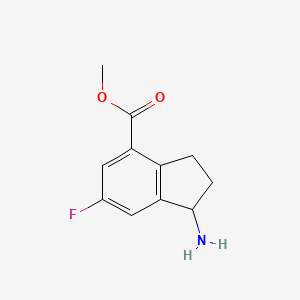
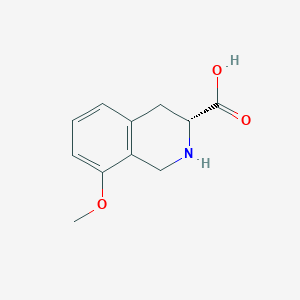
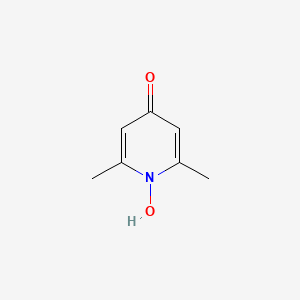
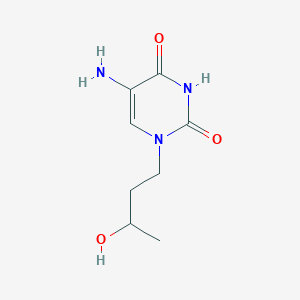
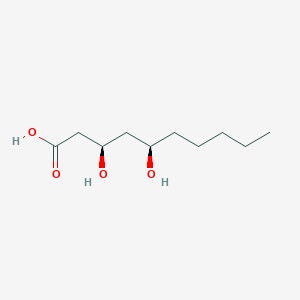
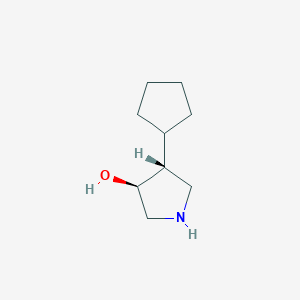
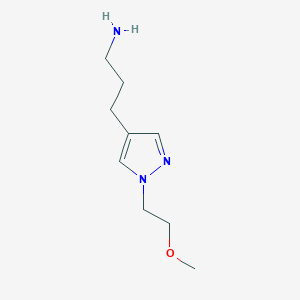
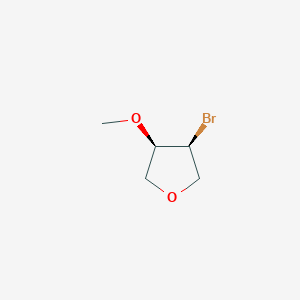
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)
